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Compound of Interest

Compound Name: Leritrelvir

Cat. No.: B12401723

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and evaluation of
Leritrelvir for oral administration, based on available preclinical and clinical research data. The
included protocols offer standardized methodologies for key experiments relevant to the
development and characterization of oral dosage forms of Leritrelvir.

Application Notes

1. Introduction

Leritrelvir (also known as RAY1216) is an orally active, a-ketoamide-based peptidomimetic
inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease
(3CLpro).[1][2][3] By targeting this crucial viral enzyme, Leritrelvir blocks the cleavage of viral
polyprotein precursors, a process essential for viral replication and transcription.[1][4][5]
Preclinical and clinical studies have demonstrated its potent antiviral activity against various
SARS-CoV-2 variants and a favorable pharmacokinetic profile that supports its use as a
monotherapy without the need for a pharmacokinetic enhancer like ritonavir.[2][6][7]

2. Mechanism of Action

Leritrelvir acts as a slow-tight binding, competitive inhibitor of the SARS-CoV-2 Mpro.[8] Its a-
ketoamide warhead forms a covalent bond with the catalytic cysteine residue (Cys145) in the
active site of the enzyme.[8] This inhibition prevents the processing of viral polyproteins (ppla
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and pplab) into functional non-structural proteins (nsps), thereby halting the formation of the
viral replication-transcription complex and suppressing viral propagation.[1][5] In addition to its
primary antiviral action, some evidence suggests Leritrelvir may also modulate the host
immune response.[4]

3. Formulation for Oral Administration

Leritrelvir has been successfully formulated into an immediate-release tablet for oral
administration in clinical trials.[2] The approved oral dosage for mild-to-moderate COVID-19 is
400 mg administered three times daily (TID) for five days.[2][6][9]

For preclinical in vivo research in animal models, a common approach for administering poorly
soluble compounds involves creating a suspension. A suggested vehicle for Leritrelvir involves
dissolving the compound first in a minimal amount of an organic solvent like DMSO, followed
by suspension in an oil-based vehicle such as corn oil to achieve the desired concentration for
oral gavage.[8]

4. Summary of Preclinical and Clinical Data

Leritrelvir has undergone extensive evaluation, demonstrating a favorable safety and efficacy
profile.

« In Vitro Activity: Leritrelvir shows potent inhibitory activity against multiple SARS-CoV-2
variants in cell-based assays, with IC50 and EC50 values typically in the nanomolar range.

[5]E6]8]

o Animal Pharmacokinetics: Studies in mice and rats indicated improved pharmacokinetic
properties compared to other protease inhibitors, which supported its development as a
standalone therapy.[7] In infected K18-hACE2 mice, oral administration of Leritrelvir
resulted in a dose-dependent reduction in lung viral titers and improved lung pathology.[5]

e Human Pharmacokinetics: In Phase 1 studies, Leritrelvir was rapidly absorbed following
oral administration, with peak plasma concentrations (Cmax) reached within 1.3 to 1.5 hours.
[7] The average half-life ranges from 3 to 10 hours.[7] The drug exhibits moderate plasma
protein binding (74.5% to 79.7%).[7] Co-administration with food or the presence of mild to
moderate hepatic impairment did not have a clinically significant effect on its
pharmacokinetics, suggesting no dose adjustments are needed under these conditions.[6][7]
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» Clinical Efficacy: A Phase 3 clinical trial demonstrated that Leritrelvir monotherapy (400 mg
TID) significantly shortened the time to sustained clinical recovery in patients with mild-to-
moderate COVID-19 compared to a placebo.[2][6][9][10]

Quantitative Data Summary

Table 1: In Vitro Activity of Leritrelvir

Virus
Parameter . . Cell Line Value Reference
Strain/Variant

SARS-CoV-2
IC50 BCoVIKORIKC  Vero 36 nM [51[6]
DC03/2020
SARS-CoV-2
IC90 BCoV/IKOR/KCD  Vero 92 nM [5][6]
C03/2020
_ SARS-CoV-2
Ki - 8.6 nM [8]
Mpro
EC50 Wild Type (WT) - 95 nM [8]
EC50 Alpha Variant - 130 nM [8]
EC50 Beta Variant - 277 nM [8]
EC50 Delta Variant - 97 nM [8]
EC50 Omicron BA.1 - 86 nM [8]
EC90 Wild Type (WT) - 165 ng/mL [5][6]

| EC90 | Omicron Strain | - | 209.7 ng/mL |[5][6] |

Table 2: Human Pharmacokinetic Parameters of Leritrelvir (Single Dose)
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Parameter Dose Range Value Reference
Tmax (Time to Peak

_ 200-1600 mg 1.3-1.5 hours [7]
Concentration)
t1/2 (Half-life) 200-1600 mg 3-10 hours [7]

| Plasma Protein Binding | N/A | 74.5%—-79.7% |[7] |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the thermodynamic solubility of
Leritrelvir in aqueous media at various physiologically relevant pH levels.

Materials:

Leritrelvir powder

e Phosphate buffered saline (PBS) at pH 7.4

» Citrate buffer at pH 3.0 and 5.0

o Simulated Gastric Fluid (SGF, pH 1.2)

o Simulated Intestinal Fluid (SIF, pH 6.8)

 HPLC-grade water, acetonitrile, and methanol

o Calibrated analytical balance, vortex mixer, orbital shaker (37°C), centrifuge
e HPLC system with a suitable column (e.g., C18)

Procedure:

o Prepare buffers (SGF, SIF, etc.) according to USP standards.
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Add an excess amount of Leritrelvir powder to separate vials containing a known volume
(e.g., 2 mL) of each buffer. The solid should be visible at the bottom of the vial to ensure
saturation.

Tightly cap the vials and place them in an orbital shaker set to 37°C.
Shake the samples for 24-48 hours to allow them to reach equilibrium.

After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to
pellet the undissolved solid.

Carefully collect an aliquot of the supernatant.

Dilute the supernatant with the mobile phase to a concentration within the calibrated range of
the HPLC method.

Analyze the samples by a validated HPLC method to determine the concentration of
dissolved Leritrelvir.

Perform the experiment in triplicate for each condition.

Protocol 2: In Vitro Dissolution Testing for Immediate-Release Tablets

This protocol provides a general methodology for evaluating the dissolution profile of

Leritrelvir tablets, based on FDA guidelines for immediate-release solid oral dosage forms.[11]

Materials:

Leritrelvir tablets (e.g., 400 mg)
USP Apparatus 2 (Paddle)

Dissolution medium: 900 mL of 0.1 N HCI (pH 1.2) or pH 6.8 phosphate buffer. For poorly
soluble drugs, a medium containing a small percentage of surfactant (e.g., 0.5% Sodium
Lauryl Sulfate) may be justified.[11][12]

Water bath set to 37 + 0.5°C

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b12401723?utm_src=pdf-body
https://www.benchchem.com/product/b12401723?utm_src=pdf-body
https://www.benchchem.com/product/b12401723?utm_src=pdf-body
https://www.fda.gov/media/70936/download
https://www.benchchem.com/product/b12401723?utm_src=pdf-body
https://www.fda.gov/media/70936/download
https://www.rjpdft.com/HTML_Papers/Research%20Journal%20of%20Pharmaceutical%20Dosage%20Forms%20and%20Technology__PID__2023-15-4-12.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Syringes with cannula filters (e.g., 0.45 um PTFE)
e HPLC vials and a validated HPLC method
Procedure:

o De-aerate the dissolution medium and place 900 mL into each vessel. Equilibrate the
medium to 37 + 0.5°C.

» Set the paddle rotation speed to 50 or 75 rpm.[11]

o Carefully drop one Leritrelvir tablet into each vessel. Start the timer immediately.

o Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 20, 30, 45, and 60
minutes).

o Immediately filter the withdrawn sample through a 0.45 pum filter into an HPLC vial. Discard
the first few mL of the filtrate to avoid adsorptive effects.[13]

« If necessary, replace the withdrawn sample volume with fresh, pre-warmed medium.

e Analyze the samples using a validated HPLC method to determine the concentration of
Leritrelvir.

o Calculate the cumulative percentage of the drug released at each time point, correcting for
any volume replacement.

» Plot the percentage of drug dissolved versus time to generate the dissolution profile.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for assessing the oral pharmacokinetics of a
Leritrelvir formulation in a rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).

Materials:

o Leritrelvir
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e Vehicle: DMSO and Corn Qil[8]

e Test animals (e.g., male Sprague-Dawley rats, 200-2509)

o Oral gavage needles

» Blood collection supplies (e.g., K2-EDTA tubes, micro-capillary tubes)[7]

e Centrifuge

e -80°C freezer

LC-MS/MS system for bioanalysis[7]

Procedure:

» Formulation Preparation: Prepare the dosing formulation. For example, dissolve Leritrelvir
in DMSO to create a stock solution (e.g., 25 mg/mL). Then, dilute this stock solution with
corn oil to the final desired dosing concentration (e.g., 2.5 mg/mL).[8] Vortex thoroughly to
ensure a uniform suspension.

e Animal Dosing: Fast the animals overnight (with access to water) before dosing. Administer
the Leritrelvir formulation via oral gavage at the target dose (e.g., 10 mg/kg). Record the
exact time of dosing for each animal.

e Blood Sampling: Collect blood samples (approx. 100-200 pL) into K2-EDTA tubes at
specified time points. A typical schedule would be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12,
and 24 hours post-dose.[7]

o Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 2,000 x
g for 10 minutes at 4°C) to separate the plasma.[7]

o Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C
until analysis.[7][8]

» Bioanalysis: Determine the plasma concentrations of Leritrelvir using a validated LC-
MS/MS method.
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e Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix
WinNonlin) to calculate key PK parameters, including Cmax, Tmax, AUC (Area Under the
Curve), and t1/2.[14]
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Caption: Mechanism of action of Leritrelvir in inhibiting SARS-CoV-2 replication.
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Caption: General workflow for the development and testing of an oral drug formulation.
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Caption: Experimental workflow for a typical oral pharmacokinetic study in rodents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Check Availability & Pricing

[https://www.benchchem.com/product/b12401723#leritrelvir-formulation-for-oral-
administration-in-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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